5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine
Description
The compound features a hydrazino (-NH-NH₂) group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The hydrazino moiety is reactive and can participate in condensation reactions, making it valuable for synthesizing hydrazone-linked bioactive molecules .
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-2-1-5-6(15-7)3-4-14-8(5)16-13/h1-4H,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJAKZOWJXVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470039 | |
| Record name | 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890302-19-9 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890302-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine typically involves the introduction of the hydrazino group and the trifluoromethyl group onto the naphthyridine ring. One common method involves the reaction of 2-(trifluoromethyl)-1,6-naphthyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine has shown promising antimicrobial properties. Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial activity against various pathogens, including drug-resistant strains. For instance:
- Broad-Spectrum Activity : Some naphthyridine derivatives have been found to possess broad-spectrum antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, among others. The introduction of specific substituents enhances their efficacy against these pathogens .
- Antitubercular Properties : Certain derivatives have demonstrated higher efficacy against multidrug-resistant tuberculosis (MDR-TB), outperforming traditional treatments like isoniazid in animal models .
Anticancer Potential
The structural characteristics of 5-hydrazino-2-(trifluoromethyl)-1,6-naphthyridine make it a candidate for cancer therapy:
- Cytotoxicity : Compounds with naphthyridine cores have exhibited cytotoxic effects against various cancer cell lines, including HeLa and HL-60 cells. The mechanism often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
- PARP Inhibition : Some derivatives have been identified as poly(ADP-ribose) polymerase (PARP) inhibitors, which are significant in the context of cancer treatment due to their role in DNA damage repair pathways .
Antiviral Activity
Research has indicated that naphthyridine derivatives may also possess antiviral properties:
- HIV Inhibition : Certain naphthyridine compounds have shown activity against the human immunodeficiency virus (HIV), making them potential candidates for further development into antiviral therapies .
- Antiparasitic Effects : The compound has been evaluated for its efficacy against parasites such as Plasmodium falciparum, indicating its potential role in treating malaria .
Synthetic Applications
Beyond biological applications, 5-hydrazino-2-(trifluoromethyl)-1,6-naphthyridine serves as a valuable intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : Its unique structure allows it to act as a scaffold for synthesizing more complex molecules, including those with potential pharmacological activities. This versatility is crucial for developing new therapeutic agents .
- Catalytic Reactions : The compound can participate in various catalytic reactions, enhancing the efficiency of synthetic pathways in organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
This compound replaces the hydrazino group with a piperazine ring at position 5. Piperazine is a flexible secondary amine that improves aqueous solubility and bioavailability due to its basic nitrogen atoms. The trifluoromethyl group is retained, suggesting shared electronic effects. However, the piperazine substituent may enhance interactions with G-protein-coupled receptors (GPCRs) or ion channels, common targets in CNS drug discovery.
5-Methyl-2-Morpholino[1,6]naphthyridine
Here, position 5 is substituted with a methyl group, and position 2 features a morpholine ring. Morpholine derivatives are often used in kinase inhibitors due to their ability to occupy hydrophobic pockets. The absence of a trifluoromethyl group may reduce metabolic stability compared to the hydrazino derivative, but the morpholine’s electron-rich nature could enhance binding to polar active sites .
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
This compound introduces a chlorine atom at position 5 and a partially saturated tetrahydro-naphthyridine core.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine features a bicyclic structure with a hydrazine functional group and a trifluoromethyl substituent. The presence of nitrogen atoms in its structure contributes to its reactivity and biological activity.
Biological Activities
Research indicates that 5-hydrazino-2-(trifluoromethyl)-1,6-naphthyridine exhibits several notable biological activities:
- Antimicrobial Properties : Compounds similar to this naphthyridine derivative have shown significant antimicrobial effects against various pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, analogs of naphthyridine have been reported to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, potentially leading to therapeutic applications in treating diseases characterized by enzyme dysregulation .
The mechanism of action for 5-hydrazino-2-(trifluoromethyl)-1,6-naphthyridine is not fully elucidated but is believed to involve:
- Binding to Biological Targets : The hydrazine group may facilitate interactions with various biological targets, including enzymes and receptors, influencing their activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Synthesis Methods
Several synthesis methods for 5-hydrazino-2-(trifluoromethyl)-1,6-naphthyridine have been reported. These include multi-step organic reactions that utilize readily available precursors. The following table summarizes some synthesis pathways:
| Method | Key Reagents | Yield |
|---|---|---|
| Method A | Trifluoroacetic anhydride, hydrazine hydrate | 75% |
| Method B | 2-(Trifluoromethyl)aniline, naphthalene derivatives | 65% |
| Method C | Direct hydrazination of naphthyridine derivatives | 80% |
Case Studies
Recent studies have explored the biological activity of related naphthyridine derivatives:
- Anticancer Activity : A study evaluated various naphthyridine analogs against human colon cancer cell lines (HCT116). Results indicated significant cytotoxicity with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research on structurally similar compounds showed promising results against Gram-positive and Gram-negative bacteria, highlighting the potential of naphthyridine derivatives as antibacterial agents.
- Inhibition of Protein Kinases : A study demonstrated that certain naphthyridine derivatives could inhibit protein kinases involved in cell proliferation, suggesting their utility in cancer therapy .
Q & A
Q. What are the primary synthetic routes for 5-hydrazino-2-(trifluoromethyl)-1,6-naphthyridine, and how are intermediates characterized?
The synthesis typically involves introducing the hydrazino group via nucleophilic substitution or Curtius/Hofmann reactions. For example, hydrazine can react with halogenated precursors (e.g., 3-bromo-5-methyl-1,6-naphthyridine derivatives) under reflux conditions. Key intermediates are characterized using NMR (e.g., δ = 9.61 ppm for aromatic protons), IR (e.g., 1159 cm for C-F stretches), and elemental analysis (C, H, N content verification) .
Q. How do the trifluoromethyl and hydrazino groups influence the compound’s solubility and reactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at adjacent positions, while the hydrazino group acts as a nucleophile, enabling condensation or cyclization reactions. Solubility is typically low in polar solvents due to the aromatic naphthyridine core, but derivatization (e.g., carboxylic acid formation) improves aqueous compatibility .
Q. What spectroscopic techniques are critical for verifying structural integrity?
NMR (e.g., δ = 2.71 ppm for methyl groups), NMR, and IR spectroscopy are essential for confirming functional groups. Mass spectrometry (HRMS) and elemental analysis validate molecular formulas (e.g., CHFN) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in naphthyridine synthesis?
Modifications like using N-oxide intermediates (e.g., 4-aminopyridine-N-oxide) or adjusting catalysts (e.g., Pt/C for dehydrogenation) improve yields. For instance, Skraup reaction refinements increased 1,6-naphthyridine yields from <10% to ~65% in hydrogenation steps .
Q. What strategies resolve contradictions in biological activity data for 1,6-naphthyridine derivatives?
Systematic structure-activity relationship (SAR) studies are critical. For example, substituting the hydrazino group with urea pharmacophores (e.g., 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones) enhanced c-Met kinase inhibition (IC = 2.6 μM). Docking studies further rationalize activity by mapping interactions in enzyme active sites .
Q. How do steric and electronic effects govern regioselectivity in electrophilic substitutions?
The trifluoromethyl group directs electrophiles to electron-rich positions (e.g., C-4 or C-8). Computational modeling (DFT) and kinetic studies reveal that steric hindrance at C-2 limits substitutions, favoring functionalization at less hindered sites. Experimental validation includes competitive reactions with nitrating agents or halogenation reagents .
Data-Driven Insights
- Synthesis Yields : Hydrogenation of 1,2,3,4-tetrahydro-1,6-naphthyridine over Pt/C at 225°C yields 10% of the parent compound, while optimized sodium/ethanol reduction achieves 65% .
- Biological Activity : Derivatives like dibenzo[b,h][1,6]naphthyridines show antitumor activity (e.g., IC values <10 μM in cell assays) .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
